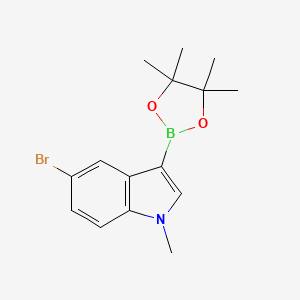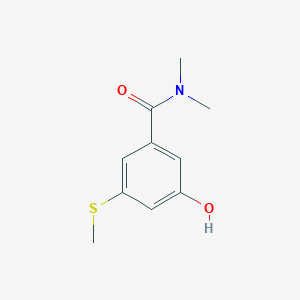
AqB011 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AqB011 hydrochloride is a selective blocker of the Aquaporin-1 ion channel conductance. Aquaporins are membrane proteins that facilitate water transport across cell membranes. This compound has been identified as a potent inhibitor of the Aquaporin-1 ion channel, making it a valuable compound in scientific research, particularly in the fields of cancer treatment and sickle cell disease .
Preparation Methods
The synthesis of AqB011 hydrochloride involves several steps. The compound is prepared as a 1000x stock solution in dimethylsulfoxide (DMSO) and diluted in recording saline to the final concentration . The detailed synthetic routes and reaction conditions are proprietary and have been published in scientific literature .
Chemical Reactions Analysis
AqB011 hydrochloride primarily undergoes substitution reactions. It is known to interact with the intracellular loop D domain of the Aquaporin-1 channel, inhibiting its ionic conductance without affecting water channel activity . Common reagents used in these reactions include dimethylsulfoxide (DMSO) and various solvents for dilution . The major product formed from these reactions is the inhibited Aquaporin-1 ion channel, which has reduced conductance .
Scientific Research Applications
AqB011 hydrochloride has several scientific research applications:
Cancer Research: It has been shown to reduce the invasiveness of cancer cells, particularly in colon cancer and endometrial cancer
Sickle Cell Disease: This compound, in combination with other agents, has been effective in reducing red blood cell sickling in sickle cell disease
Aquaporin Research: It serves as a valuable tool in studying the function and inhibition of Aquaporin-1 channels.
Mechanism of Action
AqB011 hydrochloride exerts its effects by selectively blocking the Aquaporin-1 ion channel conductance. It interacts with the intracellular loop D domain of the Aquaporin-1 channel, inhibiting its ionic conductance without affecting water channel activity . This inhibition reduces cell migration and invasiveness, making it a potential therapeutic agent for cancer and other diseases involving Aquaporin-1 .
Comparison with Similar Compounds
AqB011 hydrochloride is unique in its selective inhibition of the Aquaporin-1 ion channel conductance. Similar compounds include:
5- (phenoxymethyl)furan-2-carbaldehyde (5-PMFC): A furan compound that also inhibits Aquaporin-1 ion conductance and has been used in combination with AqB011 for enhanced effects.
Bacopaside II: When combined with AqB011, it amplifies the inhibition of cancer cell migration.
This compound stands out due to its high potency and selective inhibition of the Aquaporin-1 ion channel conductance, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27ClN4O4S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C23H26N4O4S.ClH/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19;/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30);1H |
InChI Key |
SWIJKKBMZNUKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)


![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)





![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
